2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a unique combination of indole and quinazolinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-oxoindoline with 3-nitrobenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the bromo position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various halogen-substituted derivatives.
Scientific Research Applications
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved include the inhibition of DNA synthesis and disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- (3Z)-5-BROMO-3-(4-OXO-2-[2-(TRIFLUOROMETHYL)ANILINO]-1,3-THIAZOL-5(4H)-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
Uniqueness
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of indole and quinazolinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H13BrN4O4 |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H13BrN4O4/c24-13-8-9-20-17(10-13)18(22(29)26-20)12-21-25-19-7-2-1-6-16(19)23(30)27(21)14-4-3-5-15(11-14)28(31)32/h1-12H,(H,26,29)/b18-12- |
InChI Key |
IOWCUTPEUWVSGE-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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